molecular formula C2H4Cl2O2S B12336770 Methane, dichloro(methylsulfonyl)- CAS No. 37557-96-3

Methane, dichloro(methylsulfonyl)-

Cat. No.: B12336770
CAS No.: 37557-96-3
M. Wt: 163.02 g/mol
InChI Key: QMMFBGBMARGVFC-UHFFFAOYSA-N
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Description

Dichloromethyl methyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Dichloromethyl methyl sulfone is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a sulfonyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields dichloromethyl methyl sulfone as the primary product .

Industrial Production Methods

In industrial settings, dichloromethyl methyl sulfone is often produced using large-scale chemical reactors. The process involves the controlled addition of dichloromethyl methyl ether to a sulfonyl chloride solution, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichloromethyl methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichloromethyl methyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloromethyl methyl sulfone involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and protein function. For example, it has been shown to affect the ergosterol biosynthesis pathway in fungi, leading to antifungal effects . The compound’s sulfonyl group plays a crucial role in its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.

    Dimethyl sulfone (DMSO2): Similar in structure but with different reactivity and applications.

    Dichloromethyl methyl ether: Used as a reagent in organic synthesis

Uniqueness

Dichloromethyl methyl sulfone stands out due to its unique combination of reactivity and stability. Unlike dimethyl sulfoxide and dimethyl sulfone, it has a dichloromethyl group that imparts distinct chemical properties, making it valuable in specific synthetic applications .

Properties

CAS No.

37557-96-3

Molecular Formula

C2H4Cl2O2S

Molecular Weight

163.02 g/mol

IUPAC Name

dichloro(methylsulfonyl)methane

InChI

InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3

InChI Key

QMMFBGBMARGVFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(Cl)Cl

Origin of Product

United States

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